![molecular formula C7H11BrClF2N B13466808 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Bromobicyclo[111]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of bromine and difluoroethan-1-amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The difluoroethan-1-amine group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The difluoroethan-1-amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar compounds include:
- 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
- 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic acid
- 2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene
Compared to these compounds, 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11BrClF2N |
|---|---|
Molecular Weight |
262.52 g/mol |
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrF2N.ClH/c8-6-1-5(2-6,3-6)7(9,10)4-11;/h1-4,11H2;1H |
InChI Key |
VXQVFADXXVOSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C(CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


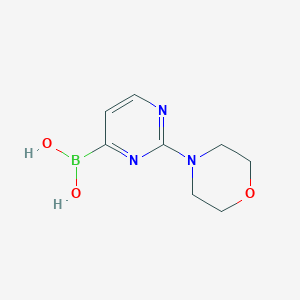
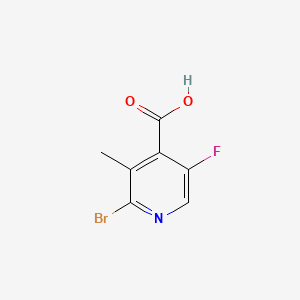
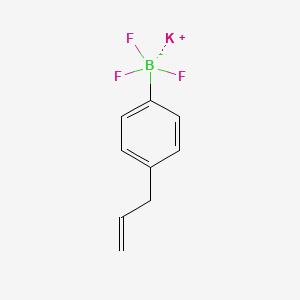

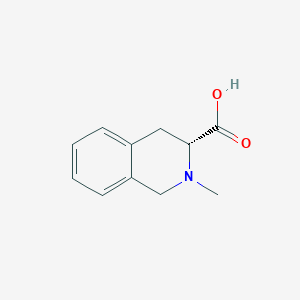
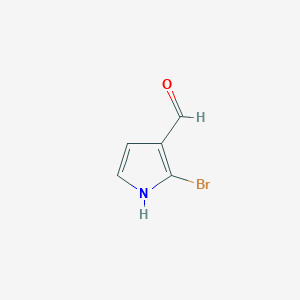

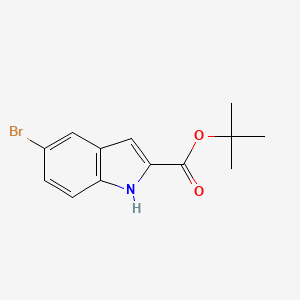
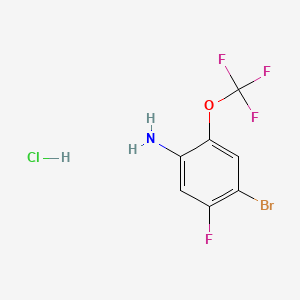

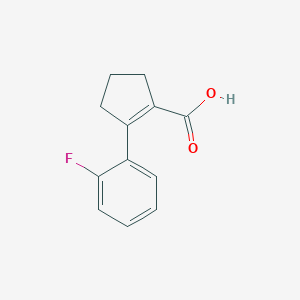
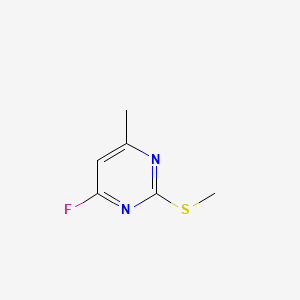
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
